4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound, which includes both triazole and triazine rings, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with ethylthio-substituted nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or ethylthio groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Materials Science: Its unique structure allows for the design of novel materials with specific electronic and optical properties.
Agrochemicals: It can be used as a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiviral applications, it can interfere with viral replication by targeting viral enzymes or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: A precursor in the synthesis of triazolotriazines with similar biological activities.
1,2,4-Triazine Derivatives: Compounds with a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.
Triazolothiadiazines: Compounds with diverse pharmacological activities, such as anticancer and antimicrobial properties.
Uniqueness
4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its combined triazole and triazine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and the development of novel derivatives with enhanced properties .
Properties
IUPAC Name |
4-amino-7-ethylsulfanyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N7S/c1-2-15-7-10-6-12-11-4(3-8)5(9)14(6)13-7/h2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMFQDHAOOUOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=C(N=NC2=N1)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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